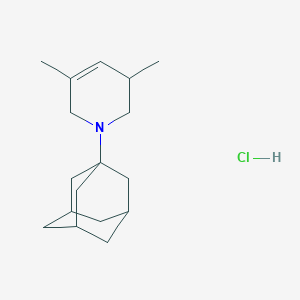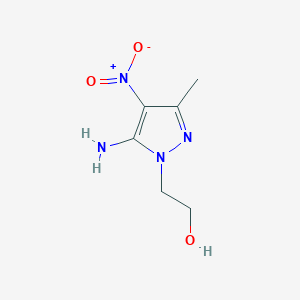
2-(5-amino-3-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol
説明
“2-(5-amino-3-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol”, also known as AMPYE, is an organic compound that falls under the class of pyrazolyl alcohols . Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
Synthesis Analysis
Pyrazoles can be synthesized via a variety of methods. Some of the recent developments in synthetic approaches to pyrazoles include the use of new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
Molecular Structure Analysis
The molecular formula of AMPYE is C6H10N4O3 . Pyrazole is a five-membered heterocycle containing two nitrogen atoms .
Chemical Reactions Analysis
Pyrazoles are involved in a variety of chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Other reactions include one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride .
科学的研究の応用
Synthesis and Characterization
Pyrazole derivatives, including compounds similar to 2-(5-amino-3-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol, have been extensively studied for their synthesis and structural characterization. For instance, the synthesis of various pyrazole derivatives was explored, and their structures were characterized using techniques like FT-IR, UV-visible spectroscopy, and X-ray crystallography (Titi et al., 2020). These studies are vital for understanding the physical and chemical properties of these compounds.
Molecular Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding patterns of pyrazole derivatives are critical for their chemical behavior. Research on isomeric pyrazole compounds has shown complex hydrogen bonding patterns, which play a significant role in their molecular electronic structure (Portilla et al., 2007). These studies provide insights into the potential applications of these compounds in various fields, including materials science and pharmaceuticals.
Annular Tautomerism
Annular tautomerism in disubstituted pyrazoles has been investigated, revealing the influence of different substituents and environmental factors on the tautomeric equilibrium (Kusakiewicz-Dawid et al., 2019). Understanding this aspect can be crucial for the development of new materials and drugs, as tautomerism can significantly affect the chemical and biological properties of a compound.
Computational Studies and Eco-friendly Synthesis
Computational methods have been used to study the synthesis of pyrazolyl α-amino esters derivatives, offering an eco-friendly approach to producing active biomolecules (Mabrouk et al., 2020). Such research is important for developing sustainable and environmentally friendly methods in chemical synthesis.
Intramolecular Interactions and Reactivity
Studies on the impact of intramolecular hydrogen bonding on the reactivity of pyrazole derivatives have provided valuable insights. These studies help in understanding the factors that influence the chemical behavior of these compounds, which is crucial for their application in various chemical reactions and processes (Szlachcic et al., 2020).
将来の方向性
Pyrazole derivatives, including AMPYE, have promising potential in various fields due to their diverse biological activities . Future research could focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
作用機序
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
The mode of action of pyrazole derivatives can vary greatly depending on the specific compound and its targets. Generally, these compounds can interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Pyrazole derivatives can affect a variety of biochemical pathways. For example, some pyrazole derivatives have been found to have antimicrobial, anti-inflammatory, antitumor, and other activities .
特性
IUPAC Name |
2-(5-amino-3-methyl-4-nitropyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O3/c1-4-5(10(12)13)6(7)9(8-4)2-3-11/h11H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIFZNGCMZASEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




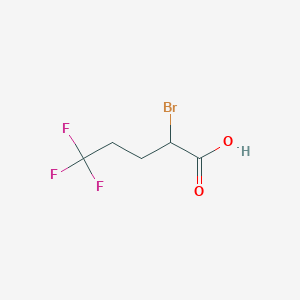
![2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid](/img/structure/B1527145.png)
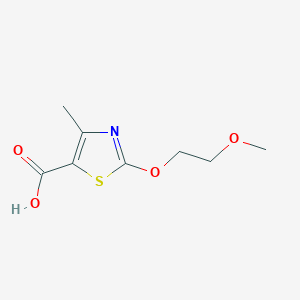
![[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine](/img/structure/B1527148.png)
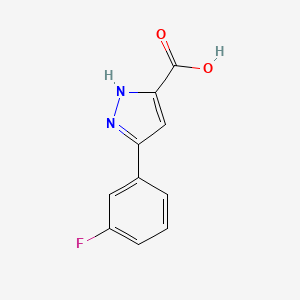
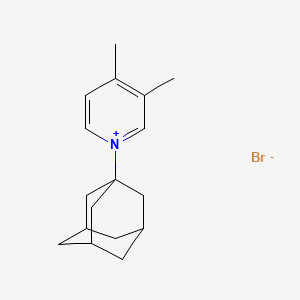



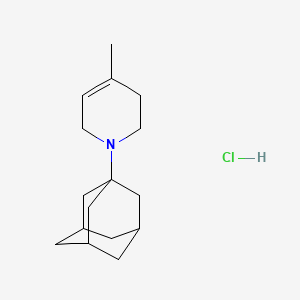
![3-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527160.png)

